molecular formula C7H8FNO2S B3039363 2-Fluoro-6-methanesulfonylaniline CAS No. 1022971-95-4

2-Fluoro-6-methanesulfonylaniline

Cat. No. B3039363
CAS RN: 1022971-95-4
M. Wt: 189.21 g/mol
InChI Key: VWKLVECIQHBNKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for 2-Fluoro-6-methanesulfonylaniline is 2-fluoro-6-(methylsulfonyl)aniline . The InChI code for the compound is 1S/C7H8FNO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 .


Physical And Chemical Properties Analysis

2-Fluoro-6-methanesulfonylaniline is a powder with a melting point of 61-63°C .

Scientific Research Applications

Synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane Derivatives

2-Fluoro-6-methanesulfonylaniline has been utilized in the synthesis of α-fluoro(disulfonyl)methane and its analogues. This synthesis method, involving a C–S bond-forming strategy, is pivotal in preparing various fluoromethylated organic molecules due to their utility in organic synthesis and material science (Prakash, Wang, Ni, Thomas, & Olah, 2010).

Preparation of Fluorinated β-ketosulfones

Another significant application is in the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes. This involves a nucleophilic fluoroalkylation methodology, producing alpha,alpha-difluoro-beta-ketosulfones and other derivatives in high yields, demonstrating its versatility in organic synthesis (Ni, Zhang, & Hu, 2009).

Enantioselective Additions

The compound has also been used in organocatalytic, enantioselective additions to α,β-unsaturated aldehydes. This application is notable for producing fluorinated derivatives with excellent enantioselectivities, important in the creation of chiral compounds used in various chemical and pharmaceutical applications (Kamlar, Bravo, Alba, Hybelbauerová, Císařová, Veselý, Moyano, & Rios, 2010).

Conjugate Addition Reactions

Its use in catalytic enantioselective conjugate addition reactions is another significant application. This process involves the treatment of fluorobis(phenylsulfonyl)methane with α,β-unsaturated ketones, producing Michael adducts. These adducts are useful for synthesizing chiral monofluoromethylated compounds, indicating its broad application potential in synthetic chemistry (Moon, Cho, & Kim, 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment as required .

properties

IUPAC Name

2-fluoro-6-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKLVECIQHBNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methanesulfonylaniline

CAS RN

1022971-95-4
Record name 2-fluoro-6-methanesulfonylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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